molecular formula C9H9ClO4 B13538529 5-Chloro-2-methoxymandelic acid

5-Chloro-2-methoxymandelic acid

Cat. No.: B13538529
M. Wt: 216.62 g/mol
InChI Key: RGYKPKPOCBMJDG-UHFFFAOYSA-N
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Description

2-(5-chloro-2-methoxyphenyl)-2-hydroxyacetic acid is an organic compound with a molecular formula of C9H9ClO4 This compound is characterized by the presence of a chloro-substituted methoxyphenyl group attached to a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-methoxyphenyl)-2-hydroxyacetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-2-methoxyphenol.

    Formation of Intermediate: The phenol group is protected, and the chloro group is activated for further reactions.

    Addition of Acetic Acid Moiety: The protected intermediate undergoes a reaction with a suitable acetic acid derivative to introduce the hydroxyacetic acid group.

    Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-2-methoxyphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom, yielding a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of 2-(5-chloro-2-methoxyphenyl)-2-oxoacetic acid.

    Reduction: Formation of 2-(2-methoxyphenyl)-2-hydroxyacetic acid.

    Substitution: Formation of 2-(5-azido-2-methoxyphenyl)-2-hydroxyacetic acid or 2-(5-thio-2-methoxyphenyl)-2-hydroxyacetic acid.

Scientific Research Applications

2-(5-chloro-2-methoxyphenyl)-2-hydroxyacetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-methoxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The hydroxyacetic acid moiety can interact with enzymes and receptors, modulating their activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-2-methoxyphenyl)acetic acid
  • 2-(5-chloro-2-hydroxyphenyl)-2-hydroxyacetic acid
  • 2-(5-methoxyphenyl)-2-hydroxyacetic acid

Uniqueness

2-(5-chloro-2-methoxyphenyl)-2-hydroxyacetic acid is unique due to the combination of its chloro, methoxy, and hydroxyacetic acid groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9ClO4

Molecular Weight

216.62 g/mol

IUPAC Name

2-(5-chloro-2-methoxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H9ClO4/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13)

InChI Key

RGYKPKPOCBMJDG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(C(=O)O)O

Origin of Product

United States

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